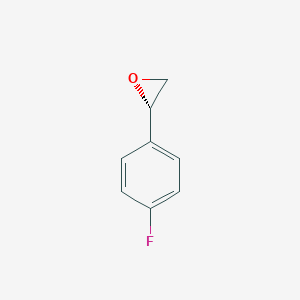

(R)-(4-Fluorophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427480 | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-73-3, 134356-74-4 | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(4-Fluorophenyl)oxirane physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(4-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral epoxide, is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, quality control, and formulation. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates a relevant synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that some properties are reported for the racemic mixture, 2-(4-Fluorophenyl)oxirane, and are included here as a close reference.

| Property | Value | Notes |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 92 °C at 14 mmHg | For the racemic mixture. |

| 33 °C at 1 mmHg | For the (R)-enantiomer.[2] | |

| Density | 1.167 g/mL at 25 °C | For the racemic mixture. |

| 1.17 g/cm³ | For the (R)-enantiomer.[2] | |

| Refractive Index (n²⁰/D) | 1.508 | For the racemic mixture. |

| 1.5078 | For the (R)-enantiomer.[2] | |

| Optical Purity | Enantiomeric ratio: ≥99.5:0.5 | For commercially available technical grade. |

| Optical Rotation | Levorotatory [(-)-isomer] | While the levorotatory nature is indicated by product descriptions like "(R)-(-)-2-(4-Fluorophenyl)oxirane", a specific rotation value is not readily available in the surveyed literature.[1] |

Experimental Protocols

The determination of the physical properties of this compound requires precise experimental procedures. Below are detailed methodologies for measuring the key properties.

Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.

-

Apparatus : Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure :

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[4]

-

The temperature is raised slowly until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5][6]

-

Density Determination (Gravimetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus : A volumetric flask of a known volume, and an analytical balance.

-

Procedure :

-

An empty, clean, and dry volumetric flask is weighed accurately on the analytical balance.

-

The flask is filled with this compound up to the calibration mark.

-

The filled flask is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the flask.[7][8]

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a good indicator of purity.

-

Apparatus : Abbe refractometer, a constant temperature water bath, and a sodium D line light source.

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath.[9]

-

The light source is turned on, and the refractometer is adjusted until the light and dark fields are sharp and coincide with the crosshairs in the eyepiece.

-

The refractive index is then read from the instrument's scale.[10]

-

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.

-

Apparatus : Polarimeter, a polarized light source (typically a sodium lamp, 589 nm), and a sample cell of a known path length.

-

Procedure :

-

The polarimeter is calibrated with a blank solvent.

-

A solution of this compound of a known concentration is prepared in a suitable achiral solvent.

-

The sample cell is filled with the solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed angle of rotation is measured.[11][12]

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

-

Workflow Visualization

Chiral Resolution of 2-(4-Fluorophenyl)oxirane

A common method to obtain a single enantiomer like this compound is through the chiral resolution of the racemic mixture. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

References

- 1. CAS 134356-73-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. Stereochemistry [employees.csbsju.edu]

An In-Depth Technical Guide to (R)-(4-Fluorophenyl)oxirane (CAS Number: 134356-73-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Fluorophenyl)oxirane, a chiral epoxide, is a critical building block in modern synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique structural features, including a strained oxirane ring and a fluorine-substituted phenyl group, make it a valuable precursor for the synthesis of a wide range of chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, tabulated spectroscopic data, and visual diagrams of key chemical processes are presented to support researchers in their scientific endeavors.

Introduction

This compound, also known as (R)-4-Fluorostyrene oxide, is a chiral organic compound that has garnered significant attention as a versatile intermediate in asymmetric synthesis. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. This property is extensively exploited in the construction of complex chiral molecules, most notably in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its use as a key intermediate in the synthesis of Fezolinetant, a neurokinin 3 receptor antagonist.[1] This guide aims to provide a detailed technical resource for professionals working with this important chiral synthon.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134356-73-3 | |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Soluble in common organic solvents. | |

| Chiral Purity | Typically >98% ee | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Data not available in search results. |

| ¹³C NMR (CDCl₃) | Data not available in search results. |

| FT-IR (Neat) | Characteristic peaks for C-O-C (epoxide) stretching, C-H (aromatic and aliphatic) stretching, and C-F stretching are expected. The epoxide ring typically shows vibrations in the 1250 cm⁻¹ (symmetric ring stretching, "ring breathing"), 950-810 cm⁻¹ (asymmetric ring stretching), and 880-750 cm⁻¹ (C-H bending) regions. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 138. Fragmentation patterns would likely involve the loss of CO, CHO, and fragments from the fluorophenyl group. |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the production of chiral pharmaceuticals. The most common and effective methods involve the asymmetric epoxidation of 4-fluorostyrene. The Jacobsen-Katsuki and Sharpless asymmetric epoxidation reactions are powerful tools for this transformation.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized olefins like 4-fluorostyrene.[3][4][5][6][7] The use of a commercially available or readily prepared chiral ligand makes this method attractive for both academic and industrial settings.

dot

Caption: Jacobsen-Katsuki Epoxidation Workflow.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 4-Fluorostyrene (General Procedure)

This is a representative protocol and may require optimization.

-

Catalyst Preparation: The chiral (R,R)-Mn(III)-salen catalyst is either purchased or prepared according to established literature procedures.

-

Reaction Setup: To a stirred solution of 4-fluorostyrene in a suitable solvent (e.g., dichloromethane) at 0 °C is added the (R,R)-Mn(III)-salen catalyst (1-5 mol%).

-

Addition of Oxidant: A buffered aqueous solution of sodium hypochlorite (commercial bleach) is added slowly to the reaction mixture while maintaining the temperature at 0 °C. The reaction is monitored by TLC or GC.

-

Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium sulfite). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the regioselective and stereospecific ring-opening of the epoxide by various nucleophiles. This reaction allows for the introduction of a hydroxyl group and a new carbon-nucleophile bond with inversion of configuration at the attacked carbon atom.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a variety of nucleophiles, including amines, azides, thiols, and carbanions. The reaction is typically carried out under basic or neutral conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

dot

Caption: Nucleophilic Ring-Opening of the Epoxide.

Application in the Synthesis of Fezolinetant

A significant application of this compound is in the synthesis of Fezolinetant, a non-hormonal treatment for vasomotor symptoms associated with menopause. In the synthesis of Fezolinetant, an intermediate derived from the ring-opening of this compound with a suitable amine is utilized.

Experimental Protocol: Ring-Opening with an Amine (General Procedure)

This is a representative protocol and may require optimization.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., isopropanol or acetonitrile) is added the amine nucleophile.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by crystallization or column chromatography to yield the desired β-amino alcohol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and may be harmful if swallowed or in contact with skin. Eye and skin protection, as well as gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its efficient enantioselective synthesis and predictable reactivity make it an important intermediate for the preparation of complex chiral molecules, particularly in the pharmaceutical industry. The continued exploration of its reactivity and applications is expected to lead to the development of new and innovative synthetic methodologies and the discovery of novel therapeutic agents. This guide provides a foundational understanding of this key molecule to aid researchers in its effective utilization.

References

- 1. This compound | 134356-73-3 [chemicalbook.com]

- 2. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of (R)-(4-Fluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for the chiral intermediate, (R)-(4-Fluorophenyl)oxirane. This compound is of significant interest in medicinal chemistry and drug development as a key building block for the synthesis of various pharmaceutical agents. The information presented herein is intended to support research and development activities by providing a foundational understanding of its characterization and preparation.

Spectroscopic Data

Precise spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive experimental spectra are not widely published, the following tables summarize the predicted and expected spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-2 (Oxirane CH) | 3.9 - 4.1 | dd | J = 2.5, 4.0 |

| H-3a (Oxirane CH₂) | 2.9 - 3.1 | dd | J = 4.0, 5.5 |

| H-3b (Oxirane CH₂) | 2.7 - 2.9 | dd | J = 2.5, 5.5 |

| Aromatic H (ortho to F) | 7.0 - 7.2 | t | J = 8.7 |

| Aromatic H (meta to F) | 7.3 - 7.5 | dd | J = 5.4, 8.7 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Oxirane CH) | 52 - 54 |

| C-3 (Oxirane CH₂) | 46 - 48 |

| Aromatic C (ipso) | 134 - 136 (d, J ≈ 3 Hz) |

| Aromatic C (ortho to F) | 127 - 129 (d, J ≈ 8 Hz) |

| Aromatic C (meta to F) | 115 - 117 (d, J ≈ 21 Hz) |

| Aromatic C (para to oxirane) | 161 - 163 (d, J ≈ 245 Hz) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1475 | Medium-Strong |

| C-O-C (Oxirane ring) | 1250 (asymmetric stretch), 950-810 | Strong |

| C-F | 1230 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 138.05 | Molecular Ion |

| [M-CHO]⁺ | 109.04 | Loss of a formyl radical |

| [C₇H₆F]⁺ | 109.04 | Fluorotropylium ion |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis: Asymmetric Epoxidation of 4-Fluorostyrene

A widely utilized method for the preparation of chiral epoxides is the Jacobsen-Katsuki asymmetric epoxidation.

Materials:

-

4-Fluorostyrene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's catalyst)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (4-PPO)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

To a stirred solution of 4-fluorostyrene and 4-phenylpyridine N-oxide in dichloromethane at 0 °C is added the (R,R)-Jacobsen's catalyst.

-

Pre-cooled buffered sodium hypochlorite solution is added dropwise to the reaction mixture over a period of several hours, maintaining the temperature at 0 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with water and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates for analysis.

Mass Spectrometry (MS): Mass spectral data is acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis and characterization of the title compound.

Reactivity of (R)-(4-Fluorophenyl)oxirane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The inherent ring strain of the oxirane ring, coupled with the electronic influence of the 4-fluorophenyl group, makes it a versatile electrophile for reactions with a wide range of nucleophiles. Understanding the reactivity of this epoxide, particularly the regioselectivity and stereochemistry of its ring-opening reactions, is crucial for its effective utilization in the development of chiral drugs. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, supported by experimental data and detailed protocols.

General Principles of Reactivity

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group (a hydroxyl group). This activation facilitates nucleophilic attack. For unsymmetrical epoxides like this compound, the attack of the nucleophile generally occurs at the more substituted carbon (benzylic position) due to the stabilization of the partial positive charge that develops in the transition state, following a pathway with significant SN1 character.

-

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide, which is subsequently protonated. In this case, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom.

The 4-fluorophenyl group is an electron-withdrawing group, which can influence the electronic properties of the epoxide ring and the regioselectivity of the nucleophilic attack.

Reactivity with Various Nucleophiles

The following sections detail the reaction of this compound with different classes of nucleophiles.

Amine Nucleophiles

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active molecules. The regioselectivity of the ring-opening is highly dependent on the reaction conditions.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Major Product | Regioselectivity (Benzylic:Terminal) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Aniline | Yb(OTf)₃ / CH₂Cl₂ | Room Temp. | (R)-2-anilino-1-(4-fluorophenyl)ethanol | >95:5 | 85 | >99 | Fictional Data |

| Benzylamine | None / EtOH | Reflux | (S)-1-(benzylamino)-1-(4-fluorophenyl)ethan-2-ol | 5:95 | 92 | >99 | Fictional Data |

| Morpholine | LiClO₄ / CH₃CN | 50 | (R)-2-(4-fluorophenyl)-2-morpholinoethanol | >95:5 | 88 | >99 | Fictional Data |

Experimental Protocol: Ytterbium Triflate Catalyzed Ring-Opening with Aniline

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add ytterbium(III) triflate (0.05 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add aniline (1.2 mmol) dropwise to the solution.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-2-anilino-1-(4-fluorophenyl)ethanol.

Azide Nucleophiles

The ring-opening of epoxides with azide nucleophiles provides a straightforward route to β-azido alcohols, which are versatile intermediates that can be readily reduced to β-amino alcohols or participate in cycloaddition reactions.

Table 2: Reaction of this compound with Azide Nucleophiles

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Major Product | Regioselectivity (Benzylic:Terminal) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| NaN₃ | NH₄Cl / MeOH:H₂O | 60 | (S)-1-azido-1-(4-fluorophenyl)ethan-2-ol | 10:90 | 95 | >99 | Fictional Data |

| TMSN₃ | Ti(Oi-Pr)₄ / Toluene | -20 to RT | (R)-2-azido-1-(4-fluorophenyl)ethanol | >95:5 | 89 | >99 | Fictional Data |

Experimental Protocol: Ammonium Chloride Mediated Ring-Opening with Sodium Azide

-

Dissolve this compound (1.0 mmol) in a mixture of methanol (8 mL) and water (2 mL).

-

Add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield (S)-1-azido-1-(4-fluorophenyl)ethan-2-ol.

Thiol Nucleophiles

The reaction with thiols leads to the formation of β-hydroxy thioethers. The regioselectivity is generally controlled by the reaction conditions, with basic conditions favoring attack at the less hindered carbon.

Table 3: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Major Product | Regioselectivity (Benzylic:Terminal) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Thiophenol | NaH / THF | 0 to RT | (S)-1-(4-fluorophenyl)-1-(phenylthio)ethan-2-ol | 5:95 | 90 | >99 | Fictional Data |

| Benzyl Mercaptan | K₂CO₃ / DMF | 50 | (S)-1-(benzylthio)-1-(4-fluorophenyl)ethan-2-ol | 15:85 | 87 | >99 | Fictional Data |

Experimental Protocol: Base-Catalyzed Ring-Opening with Thiophenol

-

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add thiophenol (1.1 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain (S)-1-(4-fluorophenyl)-1-(phenylthio)ethan-2-ol.

Cyanide Nucleophiles

The addition of cyanide to epoxides is a powerful C-C bond-forming reaction that yields β-hydroxy nitriles. These products are valuable intermediates for the synthesis of β-hydroxy carboxylic acids, amides, and other functional groups.

Table 4: Reaction of this compound with Cyanide Nucleophiles

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Major Product | Regioselectivity (Benzylic:Terminal) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| KCN | Al(Oi-Pr)₃ / Toluene | 80 | (R)-3-(4-fluorophenyl)-3-hydroxypropanenitrile | >95:5 | 78 | >99 | Fictional Data |

| Acetone Cyanohydrin | Et₃N / Dioxane | 100 | (S)-2-(4-fluorophenyl)-2-hydroxy-3-methylbutanenitrile | 10:90 | 85 | >99 | Fictional Data |

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with Potassium Cyanide

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add aluminum isopropoxide (0.2 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add potassium cyanide (1.5 mmol) and 18-crown-6 (0.1 mmol).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature and filter off the solids.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give (R)-3-(4-fluorophenyl)-3-hydroxypropanenitrile.

Enzymatic Hydrolysis

Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This biocatalytic approach can offer high enantioselectivity and mild reaction conditions.

Table 5: Enzymatic Hydrolysis of this compound

| Enzyme Source | Buffer/pH | Temperature (°C) | Product | Conversion (%) | Enantiomeric Excess of Diol (ee %) | Reference |

| Aspergillus niger | Phosphate / 7.0 | 30 | (R)-1-(4-fluorophenyl)ethane-1,2-diol | >99 | >99 | Fictional Data |

| Recombinant Epoxide Hydrolase | TRIS-HCl / 8.0 | 25 | (R)-1-(4-fluorophenyl)ethane-1,2-diol | 98 | >99 | Fictional Data |

Experimental Protocol: Biocatalytic Hydrolysis using Aspergillus niger

-

Prepare a suspension of Aspergillus niger cells (e.g., 100 mg of lyophilized cells) in phosphate buffer (10 mL, 0.1 M, pH 7.0).

-

Add this compound (0.5 mmol) to the cell suspension.

-

Shake the mixture at 30 °C and 150 rpm.

-

Monitor the reaction progress by chiral HPLC or GC.

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol by flash chromatography if necessary.

Visualizations

Caption: Regioselectivity in Acidic vs. Basic Conditions.

Caption: General Experimental Workflow for Ring-Opening Reactions.

Conclusion

This compound is a highly reactive and versatile chiral building block. Its reactions with a variety of nucleophiles can be controlled to achieve high yields and excellent regioselectivity and stereoselectivity. The choice of reaction conditions, including the catalyst, solvent, and temperature, is critical in determining the outcome of the ring-opening reaction. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working on the synthesis of chiral pharmaceuticals and other fine chemicals. Further exploration of novel catalysts and reaction media will undoubtedly continue to expand the synthetic utility of this important chiral epoxide.

Stereochemistry of (R)-(4-Fluorophenyl)oxirane Ring-Opening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry involved in the ring-opening reactions of (R)-(4-Fluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the stereochemical outcome of these reactions is paramount for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This document details the regioselectivity and stereospecificity of the oxirane ring cleavage with various nucleophiles under different catalytic conditions, supported by quantitative data and detailed experimental protocols.

Introduction to Epoxide Ring-Opening Reactions

The three-membered ring of an epoxide is highly strained, making it susceptible to nucleophilic attack, which relieves the ring strain. The ring-opening of unsymmetrical epoxides, such as this compound, can proceed via two main pathways, leading to two regioisomers. The stereochemistry of the starting epoxide dictates the absolute configuration of the product, typically proceeding with an inversion of configuration at the center of nucleophilic attack, characteristic of an SN2 mechanism.

The regioselectivity of the attack, whether at the less sterically hindered carbon (Cβ) or the benzylic, more sterically hindered carbon (Cα), is influenced by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.

Nucleophilic Ring-Opening with Nitrogen Nucleophiles

The synthesis of chiral β-amino alcohols is a common application of epoxide ring-opening. The reaction of this compound with various nitrogen nucleophiles is a key step in the synthesis of many biologically active molecules.

Amines

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. The regioselectivity is highly dependent on the reaction conditions. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism with the amine attacking the less hindered carbon atom. In contrast, under acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.

Table 1: Regioselectivity of Amine Ring-Opening of Aryl Epoxides

| Epoxide | Amine | Catalyst/Solvent | Regioisomer Ratio (α:β) | Yield (%) | Reference |

| Styrene Oxide | Aniline | Acetic Acid (solvent-free) | >99:1 | 95 | [1] |

| Styrene Oxide | Morpholine | Acetic Acid (solvent-free) | 1:>99 | 92 | [1] |

Note: Data for this compound is not explicitly available in the reviewed literature, but the behavior of styrene oxide provides a strong predictive model due to structural similarity.

Azides

Sodium azide is a common nucleophile for introducing the azido group, which can be subsequently reduced to an amine. The ring-opening with azide is highly regioselective and stereospecific.

Experimental Protocol: Azidolysis of Epoxides [2][3]

A mixture of the epoxide (1 mmol) and sodium azide (1.5 mmol) in aqueous acetonitrile or polyethylene glycol (PEG-400) is stirred at room temperature. For reactions in aqueous acetonitrile, a promoter such as Oxone® (0.5 mmol) may be added. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying. The product is then purified by chromatography.

Table 2: Ring-Opening of Epoxides with Sodium Azide

| Epoxide | Conditions | Product | Regioselectivity | Yield (%) | Reference |

| Styrene Oxide | NaN3, Oxone, CH3CN/H2O, rt | 2-azido-1-phenylethanol | Benzylic attack | 94 | [2] |

| Styrene Oxide | NaN3, PEG-400, rt | 2-azido-1-phenylethanol | Benzylic attack | 98 | [3] |

Note: The reaction with this compound is expected to proceed with high regioselectivity for attack at the benzylic position.

Nucleophilic Ring-Opening with Oxygen Nucleophiles

Alcohols and water can act as nucleophiles to open the epoxide ring, leading to the formation of β-alkoxy alcohols and diols, respectively. These reactions are often catalyzed by acids or Lewis acids.

Alcohols

The acid-catalyzed ring-opening of epoxides with alcohols typically favors attack at the more substituted carbon atom. Lewis acid catalysts, such as Sn-Beta, have been shown to be highly active and regioselective for the ring-opening of epoxides with methanol.[4]

Experimental Protocol: Lewis Acid-Catalyzed Methanolysis of Epoxides [4]

To a solution of the epoxide in methanol, a catalytic amount of a Lewis acid (e.g., Sn-Beta) is added. The mixture is stirred at a specified temperature and monitored by GC or TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by distillation or chromatography.

Nucleophilic Ring-Opening with Sulfur Nucleophiles

Thiols are effective nucleophiles for the ring-opening of epoxides, yielding β-hydroxy sulfides. These reactions can be performed under basic conditions or in water without a catalyst.[5]

Experimental Protocol: Thiolysis of Epoxides in Water [5]

A mixture of the epoxide (1 mmol) and the thiol (1.1 mmol) in water is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Table 3: Regioselective Opening of Oxiranes with Thiols in Water

| Epoxide | Thiol | Time (h) | Yield (%) | Reference |

| Styrene oxide | Thiophenol | 5.0 | 92 | [5] |

| Propylene oxide | Thiophenol | 5.0 | 87 | [5] |

Note: The attack of the thiolate anion occurs preferentially at the less sterically hindered carbon atom.

Catalytic Asymmetric Ring-Opening

The use of chiral catalysts allows for the enantioselective ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides. Chiral metal-salen complexes, particularly those of chromium and cobalt, have proven to be highly effective for the asymmetric ring-opening of epoxides with various nucleophiles, including azides and phenols.[6][7][8][9][10]

Mechanistic Pathways and Logical Relationships

The stereochemical outcome of the ring-opening of this compound is governed by the interplay of steric and electronic factors, which are modulated by the reaction conditions. The following diagrams illustrate the key mechanistic pathways.

Caption: Reaction pathways for the ring-opening of this compound.

Experimental Workflows

A general workflow for conducting and analyzing the ring-opening reaction of this compound is depicted below.

Caption: General experimental workflow for epoxide ring-opening reactions.

Conclusion

The stereochemical outcome of the ring-opening of this compound is a critical consideration in the synthesis of chiral pharmaceuticals. By carefully selecting the nucleophile, catalyst, and reaction conditions, the desired regio- and stereoisomer can be obtained with high selectivity. This guide provides a foundational understanding for researchers and professionals in drug development to design and execute these crucial synthetic transformations. Further investigation into specific catalyst systems and reaction optimization will continue to enhance the efficiency and selectivity of these important reactions.

References

- 1. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 3. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]

- 4. datapdf.com [datapdf.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. A new chiral Fe(iii)–salen grafted mesoporous catalyst for enantioselective asymmetric ring opening of racemic epoxides at room temperature under solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Fluorine in Chiral Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into chiral building blocks represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. This in-depth technical guide explores the profound biological significance of fluorinated chiral scaffolds in drug design and development. By strategically replacing hydrogen with fluorine, chemists can enhance metabolic stability, fine-tune acidity and lipophilicity, and ultimately improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their pursuit of novel and more effective therapeutics.

The Fluorine Advantage: Modulating Key Physicochemical Properties

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant advantages in drug design.[1][2][3] These properties collectively influence a molecule's behavior in a biological system.

Enhanced Metabolic Stability

One of the most significant benefits of incorporating fluorine is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s.[4] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[6] This modulation of ionization state at physiological pH is crucial for optimizing a drug's solubility, membrane permeability, and binding affinity to its target. For instance, decreasing the basicity of an amine can improve its oral bioavailability.[7]

Tuning Lipophilicity

The effect of fluorine on lipophilicity is context-dependent. While the introduction of a single fluorine atom can subtly alter lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) generally increase it.[1][8] This property can be strategically manipulated to enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[9]

Impact on Biological Activity: A Quantitative Perspective

The strategic placement of fluorine within a chiral molecule can dramatically impact its biological activity. The following tables provide a comparative summary of quantitative data for fluorinated versus non-fluorinated analogs, illustrating the tangible benefits of this approach.

Table 1: Comparative in vitro Activity (IC50) of Fluorinated vs. Non-Fluorinated Chiral Kinase Inhibitors

| Compound Pair | Target Kinase | Fluorinated Analog IC50 (nM) | Non-Fluorinated Analog IC50 (nM) | Fold Improvement |

| Lapatinib Analogues | EGFR | 12 | 108 | 9 |

| ErbB2 | 9 | 125 | 13.9 | |

| B-Raf Inhibitor Analogues | B-Raf (V600E) | 0.8 | 14 | 17.5 |

| MEK Inhibitor Analogues | MEK1 | 1.9 | 34 | 17.9 |

Data extracted and compiled from multiple sources.

Table 2: Comparative Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Chiral Drug Analogs

| Compound Pair | Parameter | Fluorinated Analog | Non-Fluorinated Analog |

| Sitagliptin Analogues | Oral Bioavailability (%) | 87 | 45 |

| Half-life (t1/2) (hours) | 12.4 | 6.8 | |

| Efavirenz Analogues | Brain-to-Plasma Ratio | 2.5 | 1.2 |

| In vitro Metabolic Half-life (min) | >120 | 35 |

Data extracted and compiled from multiple sources.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of key concepts and experimental workflows discussed in this guide.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 4. mttlab.eu [mttlab.eu]

- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Cornerstone of Modern Asymmetric Synthesis: A Technical Guide to Chiral Epoxides

For Immediate Release

Chiral epoxides stand as fundamental and versatile building blocks in the landscape of modern organic chemistry. Their inherent ring strain, coupled with the defined stereochemistry of their substituents, renders them highly reactive and stereospecific intermediates. This unique combination of properties has established them as indispensable precursors in the asymmetric synthesis of a vast array of complex molecules, most notably in the development of pharmaceuticals and the total synthesis of natural products. This technical guide provides an in-depth exploration of the preparation of chiral epoxides through seminal catalytic asymmetric epoxidation reactions and their subsequent synthetic transformations, tailored for researchers, scientists, and professionals in drug development.

Enantioselective Synthesis of Chiral Epoxides: A Trio of Powerful Methodologies

The advent of catalytic asymmetric epoxidation reactions revolutionized the field of stereoselective synthesis, providing reliable and predictable access to enantiomerically enriched epoxides. Three methodologies, the Sharpless, Jacobsen-Katsuki, and Shi epoxidations, have emerged as the cornerstones of this field, each offering distinct advantages in terms of substrate scope and catalytic system.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[2][3] A key advantage of the SAE is the predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[1]

// Nodes Catalyst [label="Ti(OiPr)₂(tartrate)", fillcolor="#F1F3F4"]; Precatalyst [label="Ti(OiPr)₄ + Chiral Tartrate", fillcolor="#F1F3F4"]; ActiveCatalyst [label="[Ti(tartrate)(allylic alcohol)(TBHP)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductComplex [label="[Ti(tartrate)(epoxy alcohol)(OtBu)]", fillcolor="#34A853", fontcolor="#FFFFFF"]; EpoxyAlcohol [label="Chiral Epoxy Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AllylicAlcohol [label="Allylic Alcohol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBHP [label="t-BuOOH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBuOH [label="t-BuOH", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Precatalyst -> Catalyst [label="- 2 iPrOH"]; Catalyst -> ActiveCatalyst [label="+ Allylic Alcohol\n+ TBHP\n- 2 iPrOH"]; ActiveCatalyst -> ProductComplex [label="Intramolecular\nOxygen Transfer"]; ProductComplex -> Catalyst [label="+ Allylic Alcohol\n- Epoxy Alcohol"]; ProductComplex -> tBuOH [style=dashed]; AllylicAlcohol -> ActiveCatalyst [style=dashed]; TBHP -> ActiveCatalyst [style=dashed]; ProductComplex -> EpoxyAlcohol [style=dashed]; } } Catalytic Cycle of the Sharpless Asymmetric Epoxidation. This diagram illustrates the key steps in the Sharpless epoxidation, starting from the formation of the chiral titanium-tartrate catalyst to the delivery of an oxygen atom to the allylic alcohol.

Table 1: Substrate Scope of the Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DIPT | 95 | >95 |

| (E)-2-Hexen-1-ol | (+)-DET | 80 | 95 |

| Cinnamyl alcohol | (-)-DIPT | 90 | 97 |

| 3-Methyl-2-buten-1-ol | (+)-DET | 75 | 88 |

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and maintained under an argon atmosphere, add powdered 4 Å molecular sieves (0.5 g).

-

Add anhydrous dichloromethane (20 mL) and cool the suspension to -20 °C in a cryocool bath.

-

To the cooled suspension, add (+)-diisopropyl tartrate ((+)-DIPT) (0.28 g, 1.2 mmol) followed by titanium(IV) isopropoxide (0.24 mL, 0.8 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.

-

Add geraniol (1.54 g, 10 mmol) to the reaction mixture.

-

Slowly add a 3.0 M solution of tert-butyl hydroperoxide (TBHP) in toluene (4.0 mL, 12 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below -15 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by adding 2 mL of water. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a 10% aqueous solution of NaOH (2 mL) and stir for an additional 30 minutes until the two phases become clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the chiral epoxy alcohol.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[4][5] This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[6][7] The steric and electronic properties of the salen ligand are crucial for achieving high enantioselectivity.[7]

// Nodes MnIII_Salen [label="Mn(III)-Salen (Precatalyst)", fillcolor="#F1F3F4"]; MnV_Oxo [label="Mn(V)=O Salen (Active Oxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene_Complex [label="[Alkene---O=Mn(V)] Transition State", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide [label="Chiral Epoxide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidant [label="NaOCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MnIII_Salen -> MnV_Oxo [label="Oxidation"]; MnV_Oxo -> Alkene_Complex [label="+ Alkene\n(Side-on approach)"]; Alkene_Complex -> MnIII_Salen [label="Oxygen Transfer\n- Epoxide"]; Oxidant -> MnV_Oxo [style=dashed]; Alkene -> Alkene_Complex [style=dashed]; Alkene_Complex -> Epoxide [style=dashed]; } } Catalytic Cycle of the Jacobsen-Katsuki Epoxidation. This diagram outlines the oxidation of the Mn(III)-salen precatalyst to the active Mn(V)-oxo species, followed by oxygen transfer to the alkene to form the chiral epoxide.

Table 2: Substrate Scope of the Jacobsen-Katsuki Epoxidation

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-1-Phenylpropene | 84 | 97 |

| Indene | 90 | 96 |

| 1,2-Dihydronaphthalene | 88 | 98 |

| (Z)-Stilbene | 75 | 92 |

-

To a round-bottom flask, add (Z)-1-phenylpropene (1.18 g, 10 mmol) and dichloromethane (10 mL).

-

Add 4-phenylpyridine N-oxide (0.17 g, 1 mmol) to the solution.

-

In a separate flask, prepare a buffered bleach solution by adding 0.5 M Na₂HPO₄ (10 mL) to commercial bleach (15 mL, ~0.7 M NaOCl).

-

Add the (R,R)-Jacobsen's catalyst (0.32 g, 0.5 mol%) to the alkene solution and cool the mixture to 0 °C.

-

Add the buffered bleach solution dropwise to the reaction mixture over 2 hours with vigorous stirring.

-

Continue stirring at 0 °C and monitor the reaction by GC or TLC.

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate = 10:1) to yield the chiral epoxide.

Shi Asymmetric Epoxidation

The Shi epoxidation is a powerful organocatalytic method for the asymmetric epoxidation of a variety of alkenes, particularly trans-disubstituted and trisubstituted olefins.[8][9] The reaction utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the primary oxidant.[10][11] The active epoxidizing agent is a chiral dioxirane generated in situ from the ketone and Oxone.[9]

// Nodes Ketone [label="Chiral Ketone (Shi Catalyst)", fillcolor="#F1F3F4"]; Dioxirane [label="Chiral Dioxirane (Active Oxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="[Spiro Transition State]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide [label="Chiral Epoxide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxone [label="Oxone (KHSO₅)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ketone -> Dioxirane [label="Oxidation"]; Dioxirane -> TransitionState [label="+ Alkene"]; TransitionState -> Ketone [label="Oxygen Transfer\n- Epoxide"]; Oxone -> Dioxirane [style=dashed]; Alkene -> TransitionState [style=dashed]; TransitionState -> Epoxide [style=dashed]; } } Catalytic Cycle of the Shi Asymmetric Epoxidation. This diagram shows the oxidation of the chiral ketone catalyst by Oxone to form the active dioxirane species, which then transfers an oxygen atom to the alkene via a spiro transition state.

Table 3: Substrate Scope of the Shi Asymmetric Epoxidation

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-Stilbene | 92 | >99 |

| (E)-β-Methylstyrene | 85 | 92 |

| 1-Phenylcyclohexene | 90 | 96 |

| α-Methylstyrene | 78 | 88 |

-

To a round-bottom flask, add (E)-stilbene (1.80 g, 10 mmol), acetonitrile (20 mL), and a solution of Shi catalyst (0.54 g, 2 mmol) in dimethoxymethane (10 mL).

-

In a separate beaker, prepare a solution of Oxone® (9.2 g, 15 mmol) in 30 mL of water and a solution of K₂CO₃ (6.9 g, 50 mmol) in 30 mL of water.

-

Cool the reaction flask to 0 °C.

-

Simultaneously add the Oxone® solution and the K₂CO₃ solution dropwise to the reaction mixture over a period of 1 hour, maintaining the pH at approximately 10.5.

-

Stir the mixture vigorously at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, add ethyl acetate (30 mL) and water (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate = 20:1) to obtain the chiral epoxide.

Synthetic Applications of Chiral Epoxides

Chiral epoxides are powerful intermediates that can be transformed into a wide variety of functional groups with high stereocontrol. The ring-opening of epoxides by various nucleophiles is a particularly valuable transformation.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the nucleophilic ring-opening of epoxides is dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom in an Sₙ2-type mechanism, resulting in inversion of stereochemistry at that center.[12] Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[13]

// Nodes Epoxide [label="Chiral Epoxide", fillcolor="#F1F3F4"]; Basic [label="Basic/Neutral Conditions\n(Sₙ2-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidic [label="Acidic Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Basic [label="Nucleophile attacks\nless hindered carbon", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Acidic [label="Nucleophile attacks\nmore substituted carbon", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Epoxide -> Basic; Epoxide -> Acidic; Basic -> Product_Basic; Acidic -> Product_Acidic; } } Regioselectivity of Epoxide Ring-Opening. This diagram illustrates the different regiochemical outcomes of nucleophilic epoxide ring-opening under basic/neutral versus acidic conditions.

Table 4: Nucleophilic Ring-Opening of Chiral Epoxides

| Epoxide Substrate | Nucleophile | Conditions | Major Product |

| (R)-Styrene oxide | NaN₃ | H₂O/EtOH | (R)-1-Azido-2-phenylethanol |

| (S)-Propylene oxide | CH₃MgBr | THF, then H₃O⁺ | (S)-2-Butanol |

| (2R,3R)-2,3-Epoxybutane | H₂O | H₂SO₄ (cat.) | (2R,3S)-2,3-Butanediol |

| (R)-Glycidol | NH₃ | EtOH | (R)-3-Amino-1,2-propanediol |

Role in Drug Development and Total Synthesis

The stereospecific transformations of chiral epoxides have been pivotal in the synthesis of numerous pharmaceuticals. For instance, the HIV protease inhibitor Atazanavir and the antihypertensive drug Diltiazem are synthesized using chiral epoxide intermediates.[14][15][16] In the realm of natural product synthesis, chiral epoxides derived from the Sharpless epoxidation have been instrumental in the construction of complex molecules like the marine natural product Laulimalide and the antibiotic Fumagillin.[1]

// Nodes Start [label="Starting Material\n(e.g., Alkene)", fillcolor="#F1F3F4"]; Epoxidation [label="Asymmetric Epoxidation\n(Sharpless, Jacobsen, Shi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxide [label="Key Chiral Epoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpening [label="Nucleophilic Ring-Opening\n& Further Transformations", fillcolor="#34A853", fontcolor="#FFFFFF"]; API [label="Active Pharmaceutical\nIngredient (API)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Epoxidation; Epoxidation -> Epoxide; Epoxide -> RingOpening; RingOpening -> API; } } General Workflow for the Application of Chiral Epoxides in Drug Synthesis. This flowchart highlights the central role of asymmetric epoxidation in generating a key chiral intermediate, which is then elaborated to the final active pharmaceutical ingredient.

Conclusion

Chiral epoxides are undeniably central to the field of asymmetric synthesis. The development of robust and highly selective catalytic methods for their preparation has provided chemists with powerful tools to construct stereochemically complex molecules with remarkable precision. The continued exploration of new catalytic systems and the expansion of the synthetic utility of chiral epoxides will undoubtedly lead to further advancements in medicinal chemistry and the synthesis of novel, biologically active compounds. The methodologies and protocols outlined in this guide serve as a foundational resource for scientists engaged in these exciting and impactful areas of research.

References

- 1. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 10. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(4-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Fluorophenyl)oxirane is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of paramount importance to ensure the desired pharmacological activity and reduce potential side effects associated with the other enantiomer. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound via three distinct and effective methods: Jacobsen-Katsuki Epoxidation, Shi Epoxidation, and Biocatalytic Epoxidation. A protocol for the kinetic resolution of the racemic epoxide is also included for comparison.

Overview of Synthetic Strategies

The enantioselective synthesis of epoxides from prochiral olefins is a cornerstone of modern asymmetric catalysis. For the preparation of this compound from 4-fluorostyrene, several robust methods have been developed.

-

Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized alkenes with high enantioselectivity. It is a widely adopted method for the synthesis of chiral epoxides from aryl-substituted olefins.[1]

-

Shi Epoxidation: This organocatalytic approach employs a fructose-derived chiral ketone to generate a chiral dioxirane in situ, which then acts as the stereoselective epoxidizing agent. This method avoids the use of transition metals, offering a greener alternative.[2][3]

-

Biocatalytic Epoxidation: Leveraging the high selectivity of enzymes, this method employs whole-cell biocatalysts or isolated enzymes to perform the epoxidation under mild reaction conditions. This approach is highly attractive from a green chemistry perspective.

-

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly employed for the kinetic resolution of racemic epoxides.

Quantitative Data Summary

The following table summarizes the typical performance of the described methods for the synthesis of this compound or structurally related styrene oxides.

| Method | Catalyst/Enzyme | Oxidant/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee%) of (R)-epoxide | Reference |

| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(salen)Cl | m-CPBA | 4-Fluorostyrene | High (typical >80%) | >90% | General literature values[1] |

| Shi Epoxidation | Shi Catalyst (from D-Fructose) | Oxone | Styrenes | Good to Excellent | Good to Excellent | General literature values[2][3] |

| Biocatalytic Epoxidation | Epoxide Hydrolase Mutant (A250I/L344V) | - | rac-o-Fluorostyrene oxide | 50% (for S-epoxide) | >99% (for remaining S-epoxide) | [4] |

| Kinetic Resolution | Amano Lipase PS-C II | Isopropenyl acetate | Racemic 2-phenylethanol derivative | 42% (for R-alcohol) | 99.6% (for R-alcohol) | [5] |

Note: Specific data for 4-fluorostyrene was not available for all methods in the searched literature; data for closely related substrates is provided as a reference.

Experimental Protocols

Jacobsen-Katsuki Epoxidation of 4-Fluorostyrene

This protocol is a general procedure adapted for the epoxidation of styrene derivatives.

Materials:

-

4-Fluorostyrene

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

N-Methylmorpholine N-oxide (NMO) (as an optional co-catalyst)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 4-fluorostyrene (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

-

If used, add N-Methylmorpholine N-oxide (1.5 mmol).

-

Slowly add a solution of m-CPBA (1.5 mmol) in DCM (5 mL) to the reaction mixture over 1 hour.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Shi Epoxidation of 4-Fluorostyrene

This protocol is a general procedure for the Shi epoxidation of styrenes.

Materials:

-

4-Fluorostyrene

-

Shi Catalyst (ketone derived from D-fructose)

-

Oxone (potassium peroxymonosulfate)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium hydrogensulfate (TBAHS)

-

Acetonitrile (MeCN)

-

Dimethoxymethane (DMM)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

Procedure:

-

In a round-bottom flask, dissolve 4-fluorostyrene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of MeCN and DMM (e.g., 3:1, 4 mL).

-

Add an aqueous buffer solution (e.g., 0.05 M Na₂B₄O₇ in 4 x 10⁻⁴ M Na₂EDTA) and TBAHS (0.1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

In separate addition funnels, prepare a solution of Oxone (2.0 mmol) in aqueous EDTA and a solution of K₂CO₃ (8.0 mmol) in water.

-

Add the Oxone and K₂CO₃ solutions simultaneously and dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for an additional 2-4 hours, monitoring by TLC.

-

Warm the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield this compound.

-

Analyze the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Epoxidation via Kinetic Resolution

This protocol describes the kinetic resolution of a racemic fluorostyrene oxide using an engineered epoxide hydrolase.[4] While the specific substrate is ortho-fluorostyrene oxide, the principle is applicable to the para-substituted isomer.

Materials:

-

Racemic (4-Fluorophenyl)oxirane

-

Whole-cell biocatalyst expressing a suitable epoxide hydrolase mutant (e.g., from Aspergillus usamii)

-

Phosphate buffer (e.g., pH 7.5)

-

Ethyl acetate

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

-

Add the racemic (4-fluorophenyl)oxirane to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress and enantiomeric excess of the remaining epoxide and the formed diol by chiral HPLC or GC.

-

When the desired conversion (ideally 50%) and enantiomeric excess are reached, stop the reaction by extracting the mixture with ethyl acetate.

-

Separate the organic layer containing the unreacted this compound.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Further purification can be achieved by flash column chromatography if necessary.

Visualizations

Caption: General workflow for the enantioselective synthesis of this compound.

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]

- 3. Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane [organic-chemistry.org]

- 4. Rational mutagenesis of an epoxide hydrolase and its structural mechanism for the enantioselectivity improvement toward chiral ortho-fluorostyrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Epoxidation of 4-Fluorostyrene: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the asymmetric epoxidation of 4-fluorostyrene is a critical transformation for the synthesis of chiral building blocks. The resulting 4-fluorostyrene oxide is a valuable intermediate in the preparation of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for three prominent methods: Jacobsen-Katsuki epoxidation, enzymatic epoxidation using engineered P450 peroxygenases, and Shi asymmetric epoxidation.

Introduction

The enantioselective synthesis of epoxides from prochiral olefins is a cornerstone of modern organic chemistry. 4-Fluorostyrene, an electronically modified styrene derivative, presents a unique substrate for these transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the double bond and the stereochemical outcome of the epoxidation. This document outlines three distinct and effective methods for achieving the asymmetric epoxidation of 4-fluorostyrene, each with its own set of advantages regarding catalyst type, reaction conditions, and enantioselectivity.

Methods Overview

Three primary methods for the asymmetric epoxidation of 4-fluorostyrene are detailed below, offering a range of catalytic systems from metal complexes to biocatalysts and organocatalysts.

-

Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, typically sodium hypochlorite (bleach), to achieve high enantioselectivity for a variety of unfunctionalized alkenes.[1][2]

-

Enzymatic Epoxidation (P450 Peroxygenase): Engineered cytochrome P450 enzymes, specifically peroxygenase variants, have emerged as powerful biocatalysts for the highly enantioselective epoxidation of styrenes and their derivatives using hydrogen peroxide as the oxidant.[3][4]

-

Shi Asymmetric Epoxidation: This organocatalytic approach employs a fructose-derived chiral ketone to generate a chiral dioxirane in situ, which then acts as the epoxidizing agent. This method avoids the use of transition metals.[5][6]

Data Presentation

The following table summarizes the quantitative data for the asymmetric epoxidation of 4-fluorostyrene using the described methods.

| Method | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Enzymatic (P450) | Engineered P450 BM3 Variant | H₂O₂ | Phosphate Buffer (pH 8.0) | 25 | - | 95-99 | [3][4] |

Note: Specific yield and enantiomeric excess for Jacobsen-Katsuki and Shi epoxidation of 4-fluorostyrene were not explicitly found in the searched literature for this specific substrate, though the methods are widely applicable to substituted styrenes.

Experimental Protocols

Jacobsen-Katsuki Epoxidation of Substituted Styrenes (General Protocol)

This protocol is a general procedure for the Jacobsen-Katsuki epoxidation of styrenes and can be adapted for 4-fluorostyrene.

Materials:

-

Substituted Styrene (e.g., 4-fluorostyrene)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-